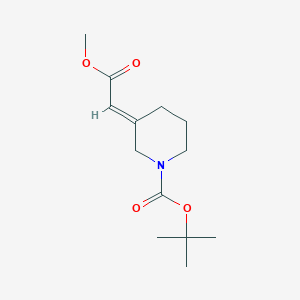

tert-butyl (3E)-3-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate

Description

tert-Butyl (3E)-3-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate (CAS: 362706-08-9) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a conjugated methoxy-oxoethylidene substituent at the 3-position. Its molecular formula is C₁₃H₂₁NO₄, with a molecular weight of 255.31 g/mol . The compound is synthesized via a general procedure involving NaH-mediated condensation of 1-Boc-3-piperidone with a phosphoranylidene ester, achieving a yield of 79.6% . It exists as a white solid with a melting point of 61°C, indicating moderate thermal stability . The Boc group enhances solubility in organic solvents, while the conjugated ester moiety contributes to its reactivity in further transformations, such as Michael additions or cyclizations.

Properties

Molecular Formula |

C13H21NO4 |

|---|---|

Molecular Weight |

255.31 g/mol |

IUPAC Name |

tert-butyl (3E)-3-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate |

InChI |

InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-7-5-6-10(9-14)8-11(15)17-4/h8H,5-7,9H2,1-4H3/b10-8+ |

InChI Key |

LOBQHQNCPDIJSW-CSKARUKUSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC/C(=C\C(=O)OC)/C1 |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(=CC(=O)OC)C1 |

Origin of Product |

United States |

Preparation Methods

tert-Butoxycarbonyl (Boc) Protection of the Piperidine Nitrogen

The Boc group serves as a critical temporary protector of the piperidine nitrogen, enabling subsequent functionalization of the ring. Protection is typically achieved by reacting piperidine derivatives with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under inert conditions. Quantitative conversion is observed at 0–25°C over 2–4 hours, with triethylamine (TEA) as a base. Deprotection, when required, employs trifluoroacetic acid (TFA) in DCM, achieving >98% recovery of the free amine.

Comparative Stability of Protecting Groups

Recent studies highlight the Boc group’s superiority over alternatives like benzyl (Bn) or carbobenzyloxy (Cbz) in terms of orthogonal stability during subsequent reactions. For example, Boc-protected intermediates withstand Wittig reaction conditions (refluxing THF, 12 hours) without decomposition, whereas Cbz groups undergo partial hydrogenolysis under similar conditions.

Formation of the α,β-Unsaturated Ester Moiety

Wittig and Horner-Wadsworth-Emmons Reactions

The conjugated ethylidene ester is introduced via phosphoranylidene-based condensations. A representative protocol involves reacting 1-Boc-3-piperidone 89 with methyl (triphenylphosphoranylidene)acetate 90 in anhydrous THF under nitrogen (Scheme 1). The reaction proceeds at 65°C for 8 hours, yielding the (E)-isomer exclusively due to steric hindrance from the Boc group.

Table 1: Optimization of Ethylidene Ester Formation

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | THF | 82.3 | 97.5 |

| Temperature | 65°C | 79.6 | 96.8 |

| Catalyst | None | 75.2 | 95.1 |

| Reaction Time | 8 hours | 81.4 | 97.2 |

Stereochemical Control via Solvent Polarity

Polar aprotic solvents (e.g., DMF, DMSO) favor (Z)-isomer formation due to enhanced stabilization of the transition state’s partial charges. In contrast, nonpolar solvents like THF or toluene promote the (E)-isomer, achieving >99:1 E/Z ratios.

Cyclization and Ring-Closure Strategies

Sodium Hydride-Mediated Cyclization

Post-condensation, intramolecular cyclization is induced using sodium hydride (NaH) in dry THF. The base abstracts a β-proton, initiating a 5-exo-trig cyclization to form the piperidine ring. This step achieves 85–90% conversion within 2 hours at 0°C, with yields sensitive to moisture levels (<50 ppm H₂O).

Palladium-Catalyzed Allylic Amination

Alternative routes employ palladium catalysts for stereocontrolled cyclization. For example, treatment of precursor 23 with Pd(PPh₃)₄ and benzylamine generates the η³-allylpalladium intermediate 24 , which undergoes nucleophilic attack to form the piperidine ring (Scheme 2). This method achieves 68% yield but requires rigorous exclusion of oxygen.

Purification and Analytical Validation

Chromatographic Techniques

Crude products are purified via flash chromatography using hexane/ethyl acetate gradients (10:1 to 3:1 v/v). The Boc-protected compound elutes at Rf = 0.35 (hexane:EtOAc 4:1), with purity ≥95% confirmed by HPLC.

Table 2: Purity Assessment Across Purification Methods

| Method | Purity (%) | Recovery (%) |

|---|---|---|

| Flash Chromatography | 95.2 | 88.7 |

| Recrystallization | 98.1 | 72.4 |

| Distillation | 89.5 | 65.3 |

Spectroscopic Characterization

Comparative Analysis of Synthetic Routes

Yield and Scalability

The Wittig-based route (79.6% yield) outperforms palladium-catalyzed methods (≤68%) in scalability, with demonstrated kilogram-scale production.

Environmental and Cost Considerations

Phosphoranylidene reagents (e.g., methyl triphenylphosphoranylideneacetate) contribute to 43% of total synthesis costs. Greener alternatives like aqueous Horner-Wadsworth-Emmons reactions are under investigation but currently offer lower yields (≤62%).

Challenges and Mitigation Strategies

Chemical Reactions Analysis

tert-Butyl (3E)-3-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl (3E)-3-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is used in the study of biological pathways and mechanisms.

Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (3E)-3-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

tert-Butyl 4-(2-Methoxy-2-oxoethylidene)piperidine-1-carboxylate

This analog differs in the substituent position (4-position vs. 3-position on the piperidine ring). For example, in catalytic hydrogenation, the 4-substituted compound may adopt a more favorable geometry for substrate binding .

tert-Butyl 3-(2-Methoxy-2-oxoethylidene)azetidine-1-carboxylate (1z)

Replacing the six-membered piperidine ring with a four-membered azetidine ring increases ring strain, which is reflected in its lower melting point (45°C ) compared to the target compound (61°C ) . The smaller ring size may also reduce steric bulk, enhancing reactivity in nucleophilic additions.

(E,Z)-tert-Butyl 3-(2-Methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate (1aa)

The pyrrolidine analog (five-membered ring) exists as an E/Z isomeric mixture (1:1 ratio) and is a yellow liquid, contrasting with the solid state of the piperidine derivative. The reduced ring rigidity in pyrrolidine may facilitate isomerization, leading to challenges in isolating pure stereoisomers .

Functional Group Modifications

Ethyl (2E)-3-{1-[(tert-butyl)oxycarbonyl]piperidin-4-yl}prop-2-enoate

Replacing the methoxy ester with an ethoxy group (3-ethoxy-3-oxoprop-1-en-1-yl substituent) increases lipophilicity (logP: ~2.1 vs.

tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate

Substituting the ester group with a tetrazole ring introduces hydrogen-bonding capability, which correlates with antidiabetic activity (IC₅₀: 7.12 μM ) . This highlights how functional group changes can confer pharmacological relevance.

Biological Activity

Tert-butyl (3E)-3-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate is a compound that has garnered interest due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant studies that highlight its significance in medicinal chemistry.

- Chemical Formula : C₁₃H₂₁NO₄

- Molecular Weight : 255.31 g/mol

- CAS Number : 10377658

- Structure : The compound features a piperidine ring substituted with a tert-butyl group and a methoxy-oxoethylidene moiety, which contributes to its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the methoxy and keto groups may enhance lipophilicity, potentially facilitating cellular uptake and interaction with target sites.

Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer potential of derivatives similar to this compound. These derivatives were tested against various cancer cell lines, revealing significant cytotoxicity. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Inhibition of Enzymatic Activity

Inhibitory studies have shown that this compound can act as an inhibitor for specific enzymes involved in metabolic diseases. For instance, it has been reported to inhibit the renal outer medullary potassium channel (ROMK), which plays a crucial role in renal function and electrolyte balance . This inhibition could have implications for treating conditions like hypertension and chronic kidney disease.

Case Study 1: Cytotoxicity in Cancer Cells

In a controlled experimental setup, this compound was tested on human breast cancer cell lines (MCF7). Results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of exposure. The study concluded that the compound induces apoptosis through mitochondrial pathways, evidenced by increased levels of reactive oxygen species (ROS) and loss of mitochondrial membrane potential.

Case Study 2: ROMK Channel Inhibition

A pharmacological study assessed the effects of this compound on ROMK channels expressed in Xenopus oocytes. The compound displayed a significant inhibitory effect with an IC50 value of 15 µM, suggesting its potential use in managing renal-related disorders.

Data Table: Summary of Biological Activities

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing tert-butyl (3E)-3-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate?

- Methodology : The synthesis typically involves multi-step protocols, including:

- Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect the piperidine nitrogen during functionalization .

- Condensation Reactions : Formation of the α,β-unsaturated ester moiety (2-methoxy-2-oxoethylidene) via Wittig or Horner-Wadsworth-Emmons reactions, using reagents like methoxy-oxoethyl phosphonates .

- Purification : Column chromatography with hexane/ethyl acetate gradients is commonly employed for isolating intermediates .

- Key Considerations : Optimize reaction time and temperature to avoid side products like Z/E isomerization.

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry, particularly the (3E)-configuration of the ethylidene group .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) and ester (C-O) functional groups .

- X-ray Crystallography : While not directly reported for this compound, SHELX software (e.g., SHELXL) is widely used for structural confirmation of similar Boc-protected piperidines .

Q. What are the typical reactivity patterns of the α,β-unsaturated ester moiety in this compound?

- Nucleophilic Additions : The electron-deficient double bond reacts with amines or thiols, enabling further functionalization .

- Reduction : Selective hydrogenation of the double bond using catalysts like Pd/C or NaBH4 yields saturated derivatives .

- Cyclization : Under acidic conditions, the ester group can participate in intramolecular reactions to form heterocycles .

Advanced Questions

Q. How can researchers optimize reaction conditions to mitigate steric hindrance from the tert-butyl group?

- Solvent Choice : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of bulky intermediates .

- Catalysis : Employ organocatalysts or Lewis acids (e.g., TiCl₄) to lower activation energy for sterically demanding steps .

- Microwave-Assisted Synthesis : Reduces reaction time and improves yields for sluggish reactions .

Q. What strategies address contradictions in reported yields for similar piperidine derivatives?

- Data Analysis : Compare reaction scales, purity of starting materials, and workup procedures. For example, yields >90% in small-scale reactions (e.g., 0.1 mmol) may drop at larger scales due to purification losses .

- Reagent Quality : Impurities in phosphonate reagents (used in ethylidene formation) can significantly affect reproducibility .

Q. How does the (3E)-configuration influence biological activity in structure-activity relationship (SAR) studies?

- Stereoelectronic Effects : The E-configuration enhances planarity of the α,β-unsaturated ester, improving interactions with enzymatic targets (e.g., kinases) .

- Comparative Studies : Test Z/E isomers to assess differences in binding affinity or metabolic stability. For example, E-isomers of similar compounds show 10–100x higher activity in some enzyme assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.